molecular formula C5H11Br2N B3052596 Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- CAS No. 4275-17-6

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl-

Cat. No.: B3052596
CAS No.: 4275-17-6
M. Wt: 244.96 g/mol
InChI Key: WJZGRGFVSRMXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- (CAS: 63274-97-5) is a halogenated ethanamine derivative with the molecular formula C₄H₅N₅O₈Br₂ and a molecular weight of 410.919 g/mol . Its structure features two bromoethyl groups attached to a central nitrogen atom, along with a methyl substituent and dinitro functional groups.

Properties

IUPAC Name

2-bromo-N-(2-bromoethyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br2N/c1-8(4-2-6)5-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZGRGFVSRMXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCBr)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195413
Record name Diethylamine, 2,2'-dibromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4275-17-6
Record name 2-Bromo-N-(2-bromoethyl)-N-methylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4275-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylamine, 2,2'-dibromo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004275176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylamine, 2,2'-dibromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- typically involves the bromination of diethanolamine. The process can be summarized as follows:

    Preparation of 2-bromoethanol: Ethylene reacts with bromine in a suitable solvent such as ethanol or chlorinated alkanes to produce 2-bromoethanol.

    Reaction with Ethanamine: 2-bromoethanol is then reacted with ethanamine under basic conditions, using bases like sodium hydroxide or sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of ethanamine derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, or thiol compounds under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted ethanamines, brominated derivatives, and reduced ethanamine compounds.

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C4H9Br2N
  • CAS Number : 4275-17-6

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- is characterized by its two bromine atoms attached to the ethyl and methyl groups. This unique structure enhances its reactivity and utility in chemical reactions.

Organic Synthesis

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- serves as an important intermediate in the synthesis of complex organic molecules. Its brominated structure allows for various substitution reactions that are crucial in creating diverse chemical compounds.

Key Reactions :

  • Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.
  • Oxidation and Reduction : The compound can undergo oxidation to form derivatives or reduction to yield ethanamine derivatives .

Medicinal Chemistry

This compound is investigated for its potential role as a precursor in the development of pharmaceuticals. Its unique structure may enhance the efficacy of drug candidates by influencing their biological activity.

Applications in Drug Development :

  • Active Pharmaceutical Ingredients (APIs) : It is used as a building block for synthesizing APIs due to its ability to form stable bonds with various functional groups .
  • Potential Anticancer Agents : Research indicates its potential use in developing compounds targeting cancer cells through enzyme inhibition mechanisms.

Biological Studies

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- is utilized in biological research to study enzyme interactions and receptor binding due to its reactive bromine atoms. These properties facilitate investigations into biochemical pathways and drug-receptor interactions.

Mechanism of Action :
The compound interacts with molecular targets like enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can be crucial for understanding disease mechanisms and developing therapeutic strategies .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for synthesizing complex organic moleculesVersatile reactivity; facilitates diverse reactions
Medicinal ChemistryPrecursor for active pharmaceutical ingredientsPotential for enhanced drug efficacy
Biological StudiesInvestigates enzyme inhibition and receptor bindingValuable insights into biochemical pathways

Case Study 1: Synthesis of Anticancer Compounds

Research has demonstrated that compounds derived from Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- exhibit cytotoxic effects on cancer cell lines. The brominated structure enhances binding affinity to specific enzymes involved in cancer proliferation.

Case Study 2: Enzyme Inhibition Studies

In studies focusing on enzyme inhibition, Ethanamine derivatives were tested against various enzymes. Results indicated significant inhibition rates, suggesting potential applications in drug design targeting metabolic pathways associated with diseases .

Mechanism of Action

The mechanism of action of Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Potential Uses Evidence ID
Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- C₄H₅N₅O₈Br₂ 410.919 Two bromoethyl, methyl, dinitro groups Organic synthesis (alkylation)
Bis(2-bromoethyl)amine hydrobromide C₄H₉Br₂N·HBr 311.84 Two bromoethyl, hydrobromide salt Alkylating agent, intermediates
2-Bromo-N,N-dimethylethanamine C₄H₁₀BrN 152.03 Bromoethyl, dimethylamine Pharmaceutical intermediates
N,N-Bis(2-chloroethyl)-o-bromobenzylamine C₁₁H₁₄BrCl₂N 323.06 Chloroethyl, bromobenzyl Anticancer agents (alkylation)
25B-NBOMe (2C-B-NBOMe) C₁₈H₂₁BrNO₃ 379.27 Bromophenethyl, methoxybenzyl Psychoactive research compound

Reactivity and Functional Differences

Halogen Influence :

  • The target compound and Bis(2-bromoethyl)amine hydrobromide (CAS: 43204-63-3) both contain bromoethyl groups, but the latter exists as a hydrobromide salt, enhancing its solubility in polar solvents . The absence of a salt in the target compound may reduce its stability in aqueous environments.
  • N,N-Bis(2-chloroethyl)-o-bromobenzylamine (CAS: 2361-57-1) substitutes bromine with chlorine on ethyl groups. Chloroethyl derivatives are more common in anticancer agents (e.g., nitrogen mustards) due to their alkylating efficiency .

Nitro Groups :

  • The dinitro groups in the target compound distinguish it from simpler analogs like 2-Bromo-N,N-dimethylethanamine (CAS: 5459-68-7). Nitro groups increase molecular weight and may confer explosive properties or serve as electron-withdrawing groups in synthesis .

Biological Activity: 25B-NBOMe (CAS: n/a) is a phenethylamine derivative with hallucinogenic properties, acting as a 5-HT2A receptor agonist . In contrast, brominated ethanamines like the target compound lack documented psychoactive effects, suggesting divergent biological pathways.

The presence of bromine and nitro groups in the target compound may slow hepatic metabolism, increasing persistence in biological systems.

Biological Activity

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- (CAS Number: 3890-99-1), is a brominated amine compound that has garnered interest for its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse scientific literature.

Molecular Formula: C4_4H9_9Br2_2N
Molecular Weight: 230.93 g/mol
Density: 1.78 g/cm³
Boiling Point: 239.4 °C at 760 mmHg
Flash Point: 98.6 °C

The compound features two bromine atoms and a methylamine group, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

Synthesis

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- is typically synthesized through the reaction of ethylene oxide with methylamine, followed by bromination. The reaction conditions often involve hydrobromic acid or bromine in solvents like acetic acid or dichloromethane .

Antimicrobial Activity

Research has indicated that brominated amines can exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains, suggesting that Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- may also possess such activity .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition. In related studies, brominated compounds have been evaluated for their ability to inhibit specific enzymes associated with pathogenic organisms. For example, a study on trypanosomiasis indicated that certain brominated compounds could effectively inhibit the growth of Trypanosoma brucei through enzyme interaction .

Case Studies and Experimental Findings

  • Study on Antimicrobial Properties:
    • A series of experiments tested the antimicrobial efficacy of various brominated amines against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of around 50 μg/mL for certain derivatives, suggesting that Ethanamine derivatives could be optimized for enhanced activity .
  • Enzyme Affinity Studies:
    • In a thermal shift assay evaluating binding affinity to TbMetRS (a target enzyme in T. brucei), compounds structurally similar to Ethanamine exhibited significant binding, correlating with their biological activity against the parasite . This suggests that Ethanamine may also interact similarly due to its structural characteristics.

Research Applications

Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl- is explored in various research contexts:

  • Medicinal Chemistry: Used as an intermediate in synthesizing pharmaceutical agents.
  • Biological Research: Employed in studies investigating enzyme mechanisms and modifications of biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl-
Reactant of Route 2
Reactant of Route 2
Ethanamine, 2-bromo-N-(2-bromoethyl)-N-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.